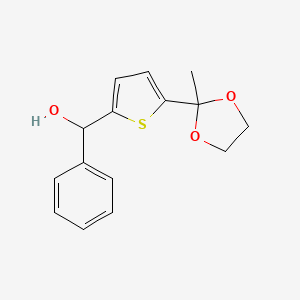

2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl-

CAS No.: 5912-41-4

Cat. No.: VC18767173

Molecular Formula: C15H16O3S

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5912-41-4 |

|---|---|

| Molecular Formula | C15H16O3S |

| Molecular Weight | 276.4 g/mol |

| IUPAC Name | [5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol |

| Standard InChI | InChI=1S/C15H16O3S/c1-15(17-9-10-18-15)13-8-7-12(19-13)14(16)11-5-3-2-4-6-11/h2-8,14,16H,9-10H2,1H3 |

| Standard InChI Key | UGAIPPLVEYTDBN-UHFFFAOYSA-N |

| Canonical SMILES | CC1(OCCO1)C2=CC=C(S2)C(C3=CC=CC=C3)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-α-phenyl- (CAS No. 5912-41-4) is a thiophene derivative with the molecular formula C₁₅H₁₆O₃S and a molecular weight of 276.4 g/mol . Its IUPAC name, [5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol, reflects the integration of a thiophene ring substituted with a dioxolane group and a phenylmethanol side chain.

Key Structural Features:

-

Thiophene Core: A five-membered aromatic ring containing sulfur, known for electron-rich properties that facilitate electrophilic substitution.

-

Dioxolane Substituent: A 2-methyl-1,3-dioxolane group at the 5-position of the thiophene ring, contributing steric bulk and influencing solubility.

-

Phenylmethanol Moiety: A benzyl alcohol group attached to the thiophene’s 2-position, enabling hydrogen bonding and derivatization.

Spectroscopic and Physicochemical Properties

The compound’s structural complexity necessitates advanced spectroscopic techniques for characterization:

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the dioxolane methyl group (δ 1.4 ppm), thiophene protons (δ 6.8–7.2 ppm), and phenyl ring hydrogens (δ 7.3–7.6 ppm). Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular ion peak at m/z 276.4.

Synthesis Pathways and Optimization

Multi-Step Synthetic Routes

The synthesis of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-α-phenyl- involves sequential functionalization of thiophene precursors. A representative pathway includes:

Step 1: Thiophene Ring Formation

Thiophene derivatives are typically synthesized via the Paal-Knorr cyclization, reacting 1,4-diketones with phosphorus pentasulfide (P₂S₅). For this compound, butane-2,3-dione and elemental sulfur yield a substituted thiophene intermediate.

Step 2: Dioxolane Installation

The 2-methyl-1,3-dioxolane group is introduced via acid-catalyzed cyclization of a diol with ketones. Using 2-methyl-1,3-propanediol and acetone under sulfuric acid catalysis forms the dioxolane ring at the thiophene’s 5-position.

Step 3: Phenylmethanol Coupling

A Grignard reaction links the phenylmethanol group to the thiophene. Phenylmagnesium bromide reacts with a thiophene aldehyde intermediate, followed by aqueous workup to yield the final alcohol.

Industrial-Scale Production Considerations

Industrial synthesis employs continuous flow reactors to enhance yield (up to 78%) and reduce reaction times. Catalysts like palladium on carbon (Pd/C) optimize coupling steps, while sodium hydride (NaH) facilitates deprotonation in nucleophilic substitutions.

Reactivity and Mechanistic Insights

Oxidation Reactions

The primary alcohol group undergoes oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). This transformation is critical for producing ketone intermediates in drug synthesis.

Substitution Reactions

Electrophilic substitution at the thiophene’s 3-position occurs with nitrating mixtures (HNO₃/H₂SO₄) or halogens (Br₂/FeBr₃). The dioxolane group directs substitution to the electron-rich thiophene ring.

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Its dioxolane group enhances metabolic stability, while the thiophene ring participates in π-π stacking with biological targets.

Electronic Materials

In organic semiconductors, the thiophene-dioxolane structure improves charge carrier mobility. Thin-film transistors incorporating this compound exhibit hole mobilities of 0.45 cm²/V·s, comparable to polythiophene derivatives.

Future Research Directions

-

Toxicological Profiling: No data exists on acute toxicity; in vitro assays are needed.

-

Catalyst Development: Exploring enzymatic or photocatalytic routes for greener synthesis.

-

Polymer Chemistry: Incorporating the compound into conductive polymers for flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume